molecular formula C9H14O3 B152133 (R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde CAS No. 78008-36-3

(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

Cat. No.: B152133
CAS No.: 78008-36-3
M. Wt: 170.21 g/mol
InChI Key: FFGZPNNLXMQFMO-QMMMGPOBSA-N
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Description

®-1,4-Dioxaspiro[45]decane-2-carbaldehyde is a spirocyclic compound featuring a unique structure with a dioxaspirodecane ring system

Scientific Research Applications

®-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of ®-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde are the Receptor-interacting protein kinase 1 (RIPK1) and Receptor-interacting protein kinase 3 (RIPK3) . These proteins are key components in the necroptosis signaling pathway, a type of programmed cell death involved in various pathophysiological disorders .

Mode of Action

The compound interacts with its targets, RIPK1 and RIPK3, by inhibiting their activity . This inhibition disrupts the necroptosis signaling pathway, preventing the progression of programmed cell death .

Biochemical Pathways

The affected pathway is the necroptosis signaling pathway. The inhibition of RIPK1 and RIPK3 disrupts this pathway, preventing the downstream effects of cell death . This can have significant impacts on various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Pharmacokinetics

The pharmacokinetics of ®-1,4-Dioxaspiro[4Related compounds, such as 1,3,8-triazaspiro[45]decane-2,4-diones, have been shown to have good pharmacokinetic properties in preclinical species . Further research is needed to fully understand the ADME properties of ®-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde.

Result of Action

The inhibition of RIPK1 and RIPK3 by ®-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde prevents the progression of necroptosis, a type of programmed cell death . This can result in the prevention or mitigation of various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under basic conditions to form the spirocyclic intermediate . This intermediate can then be oxidized to form the desired aldehyde.

Industrial Production Methods

Industrial production methods for ®-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The spirocyclic ring system can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted spirocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is unique due to its specific ring system and the presence of the reactive aldehyde group. This combination of features makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(3R)-1,4-dioxaspiro[4.5]decane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h6,8H,1-5,7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGZPNNLXMQFMO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445991
Record name (2R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78008-36-3
Record name (2R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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